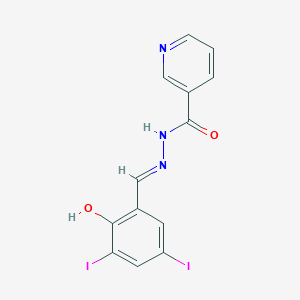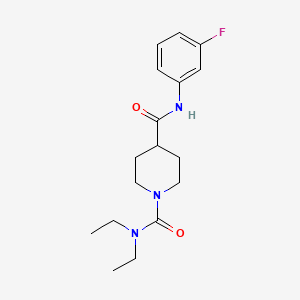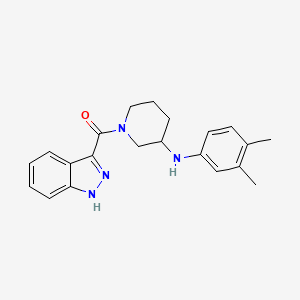![molecular formula C16H15N3O2S B5967854 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5967854.png)
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that is used in the treatment of various types of cancer. It was first synthesized in 1998 by Pfizer and was approved by the FDA in 2006 for the treatment of advanced renal cell carcinoma.
Mechanism of Action
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone works by inhibiting the activity of multiple tyrosine kinases, which are involved in various cellular processes such as cell proliferation, survival, and angiogenesis. By blocking these pathways, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone can inhibit tumor growth and induce tumor cell death.
Biochemical and physiological effects:
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has been shown to have various biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and inhibition of tumor cell proliferation. It has also been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has been widely used in preclinical studies as a tool compound to investigate the role of tyrosine kinases in cancer biology. Its broad specificity and potency make it a useful tool for studying various cellular processes, including angiogenesis, proliferation, and survival. However, its clinical efficacy is limited by the development of drug resistance and toxicity, which can also be observed in preclinical studies.
Future Directions
Future research directions for 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone include the development of combination therapies to overcome drug resistance, the identification of biomarkers to predict patient response, and the investigation of its potential use in other disease indications. Additionally, there is a need for further understanding of its mechanism of action and the development of more selective and potent tyrosine kinase inhibitors.
Synthesis Methods
The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone involves the reaction of 2-methyl-1H-indole-3-acetic acid with 4-methyl-2-amino-5-nitroso-6-methylpyrimidine, followed by the introduction of a thiol group and subsequent oxidation to form the final product. The synthesis involves multiple steps and requires careful control of reaction conditions to achieve high yields.
Scientific Research Applications
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied in preclinical and clinical settings for its efficacy in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It has been shown to inhibit multiple tyrosine kinases, including VEGFR, PDGFR, and KIT, which are involved in tumor angiogenesis and growth.
properties
IUPAC Name |
4-methyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-7-14(21)19-16(17-9)22-8-13(20)15-10(2)18-12-6-4-3-5-11(12)15/h3-7,18H,8H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIFJMMMGOHVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B5967776.png)
![N-(2-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5967783.png)
![N-{2-[5-hydroxy-3-(propylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B5967799.png)
![2-chloro-N-({1-[2-(methylthio)benzoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5967818.png)

![3-{1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5967829.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B5967839.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5967847.png)

![3-ethyl-4-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-piperazinone](/img/structure/B5967857.png)


![2-ethyl-3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5967878.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5967884.png)